molecular formula C4H2N2OS B13697674 4-Isothiocyanatoisoxazole

4-Isothiocyanatoisoxazole

Cat. No.: B13697674
M. Wt: 126.14 g/mol
InChI Key: UHMIXNPGNKAWJD-UHFFFAOYSA-N
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Description

4-Isothiocyanatoisoxazole is a heterocyclic compound that features both an isoxazole ring and an isothiocyanate group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatoisoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs scalable and eco-friendly synthetic strategies. Metal-free synthetic routes are gaining popularity due to their lower cost, reduced toxicity, and minimal waste generation .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatoisoxazole undergoes various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the isoxazole ring or the isothiocyanate group.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group.

Major Products Formed:

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the isoxazole or isothiocyanate group.

    Substitution: Substituted isoxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Isothiocyanatoisoxazole involves its interaction with biological targets through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with various molecular targets, contributing to the compound’s overall biological effects .

Properties

Molecular Formula

C4H2N2OS

Molecular Weight

126.14 g/mol

IUPAC Name

4-isothiocyanato-1,2-oxazole

InChI

InChI=1S/C4H2N2OS/c8-3-5-4-1-6-7-2-4/h1-2H

InChI Key

UHMIXNPGNKAWJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NO1)N=C=S

Origin of Product

United States

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